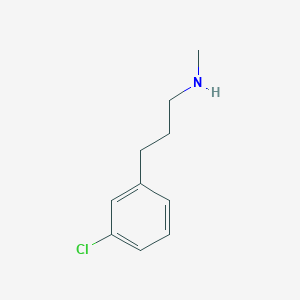

3-(3-氯苯基)-N-甲基丙胺

描述

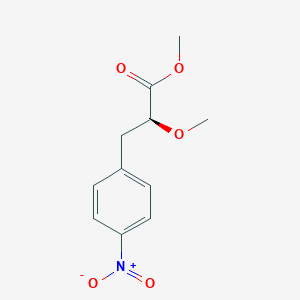

3-(3-Chlorophenyl)-N-methylpropan-1-amine, also known as 3-Cl-4-Methylamphetamine (PAL-313), is a psychoactive drug that belongs to the amphetamine class. It is a research chemical that has gained popularity among scientists and researchers due to its potential applications in various fields.

科学研究应用

GABAB受体研究

3-(3-氯苯基)-N-甲基丙胺及其相关化合物一直是探索其作为GABAB受体拮抗剂的潜力的研究重点。Abbenante等人(1994年)合成了类似物,包括2-(4-氯苯基)-3-硝基丙胺,以研究它们对GABA和GABAB受体的激动活性。他们发现某些修饰,如C3上的甲基化,可以显着降低这些化合物的活性(Abbenante, Hughes, & Prager, 1994)。

单胺氧化酶-B失活

丁和西尔弗曼(1993年)探索了通过N-甲基化将杂环可逆单胺氧化酶-B(MAO-B)失活剂转化为不可逆失活剂。他们的研究包括类似于3-(3-氯苯基)-N-甲基丙胺的化合物,证明伯胺类似物是MAO-B的时效性可逆抑制剂,而它们的仲胺和叔胺类似物是不可逆抑制剂(Ding & Silverman, 1993)。

合成和抗菌性能

还对3-(3-氯苯基)-N-甲基丙胺及其衍生物的合成及其潜在的抗菌和抗氧化特性进行了研究。Арутюнян等人(2012年)合成了各种衍生物并评估了它们的抗菌活性,证明某些化合物具有显着的抗菌特性(Арутюнян et al., 2012)。

缓蚀

Boughoues等人(2020年)合成了四种胺衍生物化合物,包括2-{[(3-氯苯基)氨基]甲基}苯酚,以研究它们作为盐酸介质中低碳钢的缓蚀剂的有效性。该研究证实了这些化合物对腐蚀的保护特性,强调了它们在工业应用中的潜力(Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020)。

血清素/去甲肾上腺素再摄取抑制剂的合成

Lifchits和Charette(2008年)描述了一种用路易斯酸催化的胺亲核试剂开环活化环丙烷的方法。该方法用于对映选择性合成双重血清素/去甲肾上腺素再摄取抑制剂,包括与3-(3-氯苯基)-N-甲基丙胺结构相似的化合物(Lifchits & Charette, 2008)。

安全和危害

未来方向

While there is limited information specifically on “3-(3-Chlorophenyl)-N-methylpropan-1-amine”, research on similar compounds continues to be an active area of study. Future research directions could include further exploration of the compound’s properties, potential uses, and safety considerations .

作用机制

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 3-(3-Chlorophenyl)-N-methylpropan-1-amine may also interact with various cellular targets.

Mode of Action

Related compounds, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as an ionophore, reducing the ability of atp synthase to function optimally . This suggests that 3-(3-Chlorophenyl)-N-methylpropan-1-amine might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

A study on a similar compound, 2-[1′-phenyl-3′-(3-chlorophenyl)-2′-propenylyden]hydrazino-3-methyl-4(3h)-quinazolinone, investigated its in vivo metabolism in rats . This suggests that 3-(3-Chlorophenyl)-N-methylpropan-1-amine might have similar pharmacokinetic properties.

Result of Action

Cccp, a similar compound, has been shown to cause the gradual destruction of living cells and death of the organism . This suggests that 3-(3-Chlorophenyl)-N-methylpropan-1-amine might have similar effects on a molecular and cellular level.

Action Environment

The suzuki–miyaura coupling reaction, which involves organoboron reagents, has been found to be successful due to a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that environmental factors might play a significant role in the action of 3-(3-Chlorophenyl)-N-methylpropan-1-amine.

属性

IUPAC Name |

3-(3-chlorophenyl)-N-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-12-7-3-5-9-4-2-6-10(11)8-9/h2,4,6,8,12H,3,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGBEJBVJXBDKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301292635 | |

| Record name | 3-Chloro-N-methylbenzenepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenyl)-N-methylpropan-1-amine | |

CAS RN |

103275-33-8 | |

| Record name | 3-Chloro-N-methylbenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103275-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-methylbenzenepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B6590254.png)

![3-[1-(3-Amino-3-oxopropyl)-3-(3-bromophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6590270.png)

![4-Bromo-6-phenyldibenzo[b,d]furan](/img/structure/B6590277.png)

![4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride](/img/structure/B6590331.png)